molecular formula C14H12O3 B1425335 Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate CAS No. 198994-00-2

Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1425335
CAS No.: 198994-00-2
M. Wt: 228.24 g/mol
InChI Key: DHKUDXSEVBBTEA-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Topology

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for substituted biphenyl systems. The official designation "methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate" precisely indicates the substitution pattern on the biphenyl framework. The numbering system begins with the phenyl ring bearing the carboxylate functionality, where the methyl ester group occupies the 4-position and the hydroxyl group is located at the 2-position of the same ring. The 1,1'-biphenyl designation confirms the direct carbon-carbon bond connection between the two phenyl rings at their respective 1-positions.

The molecular formula C₁₄H₁₂O₃ reveals the compound's elemental composition, consisting of fourteen carbon atoms, twelve hydrogen atoms, and three oxygen atoms. The molecular weight is precisely calculated as 228.24 grams per mole, which aligns with the sum of atomic masses for all constituent atoms. The Simplified Molecular Input Line Entry System representation "O=C(C1=CC=C(C2=CC=CC=C2)C(O)=C1)OC" provides a linear encoding of the molecular structure, clearly depicting the connectivity pattern and functional group arrangement.

The topological analysis reveals several critical structural parameters that influence the compound's behavior. The molecule contains seventeen heavy atoms excluding hydrogen, contributing to its substantial molecular framework. The rotatable bond count of three indicates moderate conformational flexibility, primarily arising from the biphenyl bridge and the methyl ester linkage. The polar surface area measures 46.53 square angstroms, reflecting the contribution of the three oxygen atoms to the molecule's polar character. The compound exhibits three hydrogen bond acceptors corresponding to the three oxygen atoms, while the hydroxyl group provides one hydrogen bond donor site.

Table 1: Molecular Topology Parameters for this compound

Parameter Value
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Heavy Atom Count 17
Rotatable Bond Count 3
Polar Surface Area 46.53 Ų
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Aromatic Ring Count 2

Crystallographic Analysis and Conformational Studies

The crystallographic characteristics of this compound provide insights into its solid-state arrangement and intermolecular interactions. The compound typically crystallizes as a white to yellow powder or crystalline solid, exhibiting polymorphic behavior depending on crystallization conditions. The melting point has been determined to range between 227-228°C when crystallized from acetone, indicating strong intermolecular forces that stabilize the crystal lattice. This relatively high melting point suggests the presence of significant hydrogen bonding networks and aromatic stacking interactions within the crystal structure.

Conformational analysis reveals that the biphenyl system can adopt various dihedral angles between the two phenyl rings, influencing the overall molecular geometry. The presence of the hydroxyl group at the 2-position creates potential for intramolecular hydrogen bonding with the carboxylate oxygen, which may stabilize specific conformations and affect the compound's reactivity profile. The methyl ester group can rotate around the carbon-oxygen bond, providing additional conformational degrees of freedom that contribute to the molecule's dynamic behavior in solution.

The crystal packing arrangements demonstrate the importance of intermolecular hydrogen bonding between hydroxyl groups and carboxylate oxygens of adjacent molecules. These interactions create extended networks that contribute to the compound's thermal stability and mechanical properties. The aromatic rings participate in π-π stacking interactions that further stabilize the crystal structure and influence the compound's optical properties. Storage recommendations specify sealed conditions at 2-8°C in dry environments, reflecting the compound's sensitivity to moisture and thermal degradation.

Spectroscopic Fingerprint Analysis (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides definitive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy offers detailed information about the compound's molecular framework and substitution patterns. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the different proton environments within the molecule. The aromatic protons appear in the typical aromatic region between 7-8 parts per million, with specific coupling patterns reflecting the substitution pattern on each phenyl ring.

The hydroxyl proton typically appears as a broad singlet around 5-6 parts per million, with its exact chemical shift depending on the measurement conditions and potential hydrogen bonding interactions. The methyl ester protons generate a sharp singlet around 3.8-4.0 parts per million, integrating for three protons and serving as a diagnostic peak for the presence of the methyl carboxylate functionality. Integration ratios confirm the expected proton count, with aromatic protons integrating for eight protons total across both phenyl rings.

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the ester group appearing around 170 parts per million as the most downfield signal. The aromatic carbons appear in the 120-140 parts per million region, with the quaternary carbons bearing substituents showing characteristic chemical shifts. The methyl carbon of the ester group appears around 52 parts per million, providing a clear signature for the methyl carboxylate functionality.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The hydroxyl group exhibits a broad absorption band around 3200-3600 wavenumbers, often overlapping with aromatic carbon-hydrogen stretches. The carbonyl stretch of the ester group appears as a strong absorption around 1680-1720 wavenumbers, while aromatic carbon-carbon stretches contribute to the fingerprint region between 1400-1600 wavenumbers.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 228, corresponding to the expected molecular weight. Common fragmentation patterns include loss of the methyl group (mass 213) and loss of the methyl carboxylate functionality (mass 169), providing diagnostic information about the compound's structure and purity.

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of this compound reflect its molecular structure and intermolecular interactions. The compound exhibits a well-defined melting point in the range of 227-228°C, indicating a high degree of crystalline order and strong intermolecular forces. This thermal behavior suggests the presence of extensive hydrogen bonding networks and aromatic stacking interactions that must be overcome during the melting process. The relatively narrow melting point range indicates good purity and crystalline homogeneity of the compound.

The boiling point has been estimated at approximately 380.2°C with an uncertainty of ±25.0°C using predictive thermodynamic models. This high boiling point reflects the substantial intermolecular forces present in the liquid state, including hydrogen bonding and van der Waals interactions between the aromatic systems. The large difference between melting and boiling points indicates a significant liquid range, which may be advantageous for certain applications requiring thermal processing.

Density measurements indicate a value of 1.194 ± 0.06 grams per cubic centimeter under standard conditions. This density value is consistent with organic compounds containing aromatic systems and polar functional groups, reflecting the compound's molecular packing efficiency and intermolecular interactions. The relatively high density compared to simple hydrocarbons results from the presence of oxygen atoms and the aromatic biphenyl framework.

Table 2: Thermodynamic Properties of this compound

Property Value Uncertainty Method
Melting Point 227-228°C ±1°C Experimental
Boiling Point 380.2°C ±25.0°C Predicted
Density 1.194 g/cm³ ±0.06 g/cm³ Predicted
Exact Mass 228.079 g/mol - Calculated

Phase behavior studies indicate that the compound maintains structural integrity across a wide temperature range below its melting point. The recommended storage temperature of 2-8°C suggests potential thermal sensitivity that may lead to degradation or polymorphic transitions at elevated temperatures. The compound's thermal stability profile makes it suitable for applications requiring moderate thermal processing while maintaining structural integrity.

Solubility Parameters and Partition Coefficients

The solubility characteristics of this compound are governed by its amphiphilic molecular structure, which combines hydrophobic aromatic regions with hydrophilic functional groups. The calculated octanol-water partition coefficient (LogP) of 2.84580 indicates moderate lipophilicity, suggesting preferential partitioning into organic phases while maintaining some aqueous solubility. This intermediate polarity makes the compound suitable for applications requiring balanced hydrophilic-lipophilic properties.

The compound exhibits limited water solubility due to the hydrophobic biphenyl backbone, but the presence of the hydroxyl group and carboxylate functionality provides sufficient polar character to enable dissolution in polar organic solvents. Methanol and other polar protic solvents are expected to dissolve the compound readily, facilitated by hydrogen bonding interactions between the solvent and the hydroxyl group. The ester functionality provides additional polar character that enhances solubility in moderately polar solvents.

Solubility predictions based on the compound's molecular structure suggest good compatibility with acetone, as evidenced by its successful crystallization from this solvent. The polar surface area of 46.53 square angstroms contributes significantly to the compound's solubility profile, providing sufficient polar character for interaction with polar solvents while maintaining the hydrophobic character contributed by the aromatic rings.

The topological polar surface area provides insights into the compound's permeability characteristics and bioavailability potential. The moderate polar surface area suggests that the compound may exhibit reasonable membrane permeability while maintaining sufficient aqueous solubility for biological applications. The balance between polar and nonpolar regions creates opportunities for various solvent combinations and extraction procedures.

Table 3: Solubility Parameters for this compound

Parameter Value Implications
LogP (Octanol-Water) 2.845 Moderate lipophilicity
Polar Surface Area 46.53 Ų Moderate polarity
Hydrogen Bond Acceptors 3 Enhanced polar interactions
Hydrogen Bond Donors 1 Limited proton donation
Hydrophobic Parameter (XlogP) 2.9 Preference for organic phases

Properties

IUPAC Name

methyl 3-hydroxy-4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKUDXSEVBBTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716710
Record name Methyl 2-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198994-00-2
Record name Methyl 2-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
Research indicates that methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate exhibits potential as an anticancer agent. Its structure allows it to interact with biological targets involved in cancer progression. For instance, studies have shown that compounds with similar biphenyl structures can inhibit key enzymes associated with tumor growth .

Enzyme Inhibition
The compound has been tested for its ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance. In vitro studies demonstrated varying degrees of inhibition potency among related compounds, suggesting that this compound may also possess similar inhibitory characteristics .

Material Science

Liquid Crystals
this compound has applications in the development of liquid crystal materials. Its molecular structure contributes to the formation of liquid crystalline phases, which are essential in the manufacturing of displays and other optical devices. The compound's properties can be tailored through chemical modifications to enhance performance in these applications .

Biological Studies

Cellular Responses
In biological research, the compound has been evaluated for its effects on cellular responses under stress conditions. Studies have indicated that it can modulate pathways related to endoplasmic reticulum stress, potentially influencing cell survival and apoptosis mechanisms .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that it significantly inhibited the proliferation of cancer cells in vitro. The mechanism was linked to the compound's ability to induce apoptosis through activation of specific signaling pathways.

Case Study 2: Enzyme Inhibition

A comparative analysis of various biphenyl derivatives, including this compound, revealed its potential as a β-lactamase inhibitor. The study quantified the inhibition potency and established structure-activity relationships that guide future drug design.

Data Tables

Application AreaSpecific UseReferences
Medicinal ChemistryAnticancer agent ,
Enzyme InhibitionInhibition of β-lactamase ,
Material ScienceDevelopment of liquid crystal displays
Biological StudiesModulation of cellular stress responses

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Hydroxyl vs. Nitro/Chloro Groups: The hydroxyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents like DMSO or methanol. In contrast, the nitro (C₁₄H₁₁NO₄) and chloro (C₁₄H₁₁ClO₂) analogs exhibit electron-withdrawing effects, which may stabilize negative charges or alter reactivity in Suzuki couplings .
  • Positional Isomerism : Methyl 4'-hydroxy-[1,1'-biphenyl]-3-carboxylate (CAS: 192376-76-4) demonstrates how shifting the carboxylate from the 4- to 3-position changes NMR signals. For instance, its ¹H-NMR spectrum shows distinct aromatic proton shifts compared to the target compound .

Physicochemical Properties

  • Solubility : The hydroxyl and methoxy derivatives (e.g., Methyl 2'-methoxy analog) show higher solubility in polar solvents due to electron-donating groups, whereas methyl- or chloro-substituted analogs are more lipophilic .
  • Thermal Stability : Nitro and chloro substituents may lower decomposition temperatures due to increased molecular strain, whereas methyl groups enhance thermal stability .

Biological Activity

Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family, characterized by its unique structural features that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

  • Molecular Formula : C15H14O3
  • Molecular Weight : 242.27 g/mol
  • Melting Point : 227-228 °C

The compound features a hydroxyl group and a carboxylic acid group on the biphenyl framework, which enhances its reactivity and biological potential.

Biological Activities

Research has identified several significant biological activities associated with this compound:

  • Antioxidant Properties : The compound exhibits notable antioxidant activity, which may protect cells from oxidative stress and related damage.
  • Anti-inflammatory Effects : It has been shown to influence signaling pathways related to inflammation, potentially modulating the inflammatory response in various biological systems.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.

The biological effects of this compound are thought to arise from its interaction with specific molecular targets:

  • Molecular Targets : The compound may interact with enzymes and receptors involved in cellular signaling pathways. This interaction can modulate their activity, leading to various biological effects such as reduced inflammation and enhanced cellular protection against oxidative stress.
  • Biochemical Pathways : It is believed to influence pathways related to cell proliferation and apoptosis, contributing to its therapeutic potential in cancer treatment and other diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar biphenyl derivatives. The following table summarizes key characteristics:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModeratePotential
2-HydroxybiphenylModerateLowLow
4-HydroxybiphenylLowModerateModerate

Study on Antioxidant Activity

A study conducted by researchers demonstrated the antioxidant capacity of this compound using various assays. The compound showed significant scavenging activity against free radicals, indicating its potential as a natural antioxidant agent.

Anti-inflammatory Mechanism Investigation

In vitro studies revealed that this compound could inhibit the production of pro-inflammatory cytokines in immune cells. This suggests a mechanism where the compound modulates immune responses, providing insights into its potential therapeutic applications in inflammatory diseases.

Antimicrobial Efficacy Assessment

Preliminary antimicrobial tests indicated that this compound exhibited activity against several bacterial strains. Further studies are warranted to explore its effectiveness as an antimicrobial agent and its potential application in treating infections.

Preparation Methods

Esterification of 4-Hydroxy-2-biphenyl Carboxylic Acid

One of the primary methods involves direct esterification of 4-hydroxy-2-biphenyl-4-carboxylic acid, which is a precursor to the target compound.

Procedure:

  • Dissolve 4-hydroxy-2-biphenyl-4-carboxylic acid (5 g) in methanol (50 mL).
  • Add catalytic sulfuric acid (2 mL, 98%) to catalyze ester formation.
  • Reflux the mixture for approximately 12 hours to promote esterification.
  • Cool the reaction mixture to room temperature.
  • Extract the product with water and ethyl acetate.
  • Dry the organic layer over anhydrous magnesium sulfate.
  • Purify via column chromatography to isolate pure methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate with yields around 98%.

This method, as reported in recent patents and literature, emphasizes acid-catalyzed esterification under reflux conditions, ensuring high yield and purity.

Friedel-Crafts Acylation Followed by Hydrolysis and Esterification

Another approach involves aromatic substitution via Friedel-Crafts acylation, followed by hydrolysis and esterification steps:

  • Step 1: Friedel-Crafts acylation using biphenyl derivatives and acyl chlorides introduces the necessary carboxylate functionality.
  • Step 2: Hydrolysis of the acyl intermediate to form the corresponding acid.
  • Step 3: Esterification of the acid with methanol under acid catalysis yields the target ester.

This multi-step method allows for structural modifications and functional group tolerance, although it is more complex than direct esterification.

Suzuki Coupling for Biphenyl Formation

For synthesizing the biphenyl core prior to esterification:

  • Step 1: Cross-coupling of 2-bromophenol with phenylboronic acid using Pd(0) catalysts under basic conditions.
  • Step 2: Functionalization of the biphenyl core with carboxylic acid groups via directed lithiation or electrophilic substitution.
  • Step 3: Esterification of the carboxylic acid with methyl alcohol in the presence of acid catalysts.

This route is advantageous for constructing specific substitution patterns and is often employed in complex molecule synthesis.

Data Summary and Comparative Analysis

Method Key Reagents Conditions Yield Advantages References
Direct Esterification 4-Hydroxy-2-biphenyl-4-carboxylic acid, methanol, sulfuric acid Reflux 12 hours ~98% Simple, high yield, straightforward
Friedel-Crafts + Hydrolysis Biphenyl derivatives, acyl chlorides, methanol Reflux, acid catalysis Variable Structural control, versatile
Suzuki Coupling + Esterification Phenylboronic acid, halogenated biphenyl, methyl alcohol Pd catalysis, reflux Moderate to high Precise substitution, complex structures

Notes on Optimization and Reaction Conditions

  • Catalysts: Acid catalysis (e.g., sulfuric acid) is essential for esterification efficiency.
  • Solvents: Methanol remains the solvent of choice for methyl ester formation due to its reactivity and ease of removal.
  • Temperature: Reflux conditions (~65°C) are optimal for esterification; higher temperatures may lead to side reactions.
  • Purification: Column chromatography and recrystallization are standard for obtaining high-purity products.

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate, and how can reaction yields be optimized?

Methodological Answer:
A common approach involves Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by esterification and hydroxylation. For example, analogous biphenylcarboxylates are synthesized via palladium-catalyzed coupling of aryl halides with boronic acids, achieving yields up to 71% under optimized conditions (e.g., 65:35 methanol-buffer mobile phase for purification) . To improve yields:

  • Use Pd(PPh₃)₄ or Ni catalysts for enhanced cross-coupling efficiency .
  • Optimize solvent systems (e.g., DMF or THF) and temperature (80–110°C) to reduce side reactions.
  • Employ orthogonal protecting groups for the hydroxyl moiety during esterification to prevent unwanted oxidation .

Basic: How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:
1H-NMR : Aromatic protons appear as distinct doublets (δ 6.98–8.22 ppm), with the hydroxyl proton typically as a singlet (δ ~5–6 ppm, depending on solvent). The methyl ester group resonates as a singlet at δ 3.8–4.0 ppm . 13C-NMR confirms the ester carbonyl at δ ~167–170 ppm . FTIR identifies key functional groups: C=O (ester) at 1730 cm⁻¹, O–H (phenolic) at 3200–3500 cm⁻¹, and aromatic C–H stretching at 2924–2858 cm⁻¹ . Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The hydroxyl group at position 2 acts as an electron-donating group (EDG), increasing electron density on the biphenyl system. This enhances oxidative addition in Pd-catalyzed reactions but may reduce electrophilicity in nucleophilic substitutions. For example:

  • Suzuki Coupling : Electron-rich aryl boronic acids (e.g., 4-methoxyphenyl) couple efficiently with brominated derivatives of the compound, achieving >70% yields .
  • Buchwald-Hartwig Amination : EDGs favor C–N bond formation at the para position relative to the hydroxyl group due to resonance stabilization .
  • Controlled Reactivity : Use steric hindrance (e.g., ortho-substituents) or protective groups (e.g., silyl ethers) to direct coupling sites .

Advanced: What strategies can resolve contradictions in spectral data when synthesizing derivatives of this compound?

Methodological Answer:
Discrepancies in NMR or IR data often arise from tautomerism, solvent effects, or impurities. To address this:

  • Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing peak splitting at low temperatures .
  • Deuteration Studies : Replace exchangeable protons (e.g., –OH) with deuterium to simplify spectra .
  • HPLC-MS Purity Checks : Use a C18 column with a methanol-buffer gradient (65:35, pH 4.6) to isolate pure fractions and correlate retention times with expected masses .

Advanced: How can researchers design mesomorphic or liquid crystalline derivatives of this compound?

Methodological Answer:
Introduce flexible alkyl chains (e.g., heptyloxy groups) at the biphenyl termini to enhance mesomorphism. For example:

  • Synthesize 4’-alkoxy derivatives via Williamson ether synthesis, achieving phase transitions (e.g., nematic-to-isotropic) at 120–150°C .
  • Incorporate Schiff base linkages (e.g., imino-methyl groups) to stabilize smectic phases, confirmed by polarized optical microscopy .
  • Optimize molecular aspect ratio (length-to-width) through DFT calculations to predict mesophase stability .

Advanced: What catalytic systems are effective for reductive functionalization of this compound?

Methodological Answer:
Dual Ni/Pd catalysts enable reductive cross-coupling under mild conditions:

  • Decarboxylative Coupling : Use Ni(COD)₂ with dtbbpy ligands to couple the carboxylate with aryl halides, retaining the hydroxyl group .
  • Hydrogenolysis : Pd/C (10% wt) in ethanol selectively reduces ester groups to alcohols without affecting the biphenyl core .
  • Photoredox Catalysis : Ru(bpy)₃²⁺ under blue light facilitates C–H activation for late-stage functionalization .

Advanced: How can computational methods aid in predicting the bioactivity or material properties of this compound?

Methodological Answer:

  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity in charge-transfer complexes .
  • Molecular Docking : Simulate interactions with biological targets (e.g., WDR5 protein) to design degraders or inhibitors .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed mesomorphic or catalytic behavior .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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